5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-butyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-14(16(19)21)10-18-20(15)13-7-5-12(2)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNMBHYDBWOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the preparation of a suitable hydrazine derivative, followed by its condensation with a diketone or an aldehyde to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of pyrazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Biological Activity
5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H19N5
- Molecular Weight : 281.36 g/mol
- CAS Number : 172889-26-8
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Cyclin-dependent Kinase (CDK) Inhibition :
- Apoptosis Induction :
- Anti-inflammatory Properties :
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | 36.12 | CDK2 inhibition |
| Apoptosis induction | Various cancer cell lines | Varies | Activation of apoptotic pathways |
| Anti-inflammatory | In vitro models | Not specified | Modulation of cytokine production |
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- CDK2 Inhibition Study :
- Antitumor Activity Assessment :
- Inflammation Model :
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Answer:
The synthesis typically involves condensation reactions of 5-amino-pyrazole-4-carboxamide derivatives with aldehydes or alkylating agents. For example:
- Acid-catalyzed condensation : Using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) as a green nanocatalyst, which facilitates high-yield cyclization under mild conditions .
- Alkylation : Reacting 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with butylating agents (e.g., butyl halides or esters) in the presence of sodium ethoxide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidinone core .
Validation : Structural confirmation via H/C NMR (e.g., δ 14.14 ppm for pyrazole NH) and mass spectrometry (HRMS for molecular ion matching) .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
A multi-technique approach is used:
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 4.64 Å, b = 8.08 Å) confirm molecular packing and hydrogen-bonding networks .
- NMR spectroscopy : Distinct signals for the butyl chain (δ 0.8–1.6 ppm for CH₂/CH₃), p-tolyl aromatic protons (δ 7.2–7.5 ppm), and pyrimidinone carbonyl (δ 163 ppm in C NMR) .
- HPLC : Purity >98% with retention time matching reference standards .
Basic: What biological activities are reported for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?
Answer:
This scaffold exhibits diverse pharmacological properties:
- Anticancer activity : Derivatives inhibit tumor proliferation (e.g., 67–72% inhibition against MCF-7 and HCT-116 cancer cells) via kinase or ALDH1A subfamily targeting .
- Antifungal activity : 6-Arylamino derivatives show 82–100% inhibition against Sclerotinia sclerotiorum at 10–50 mg/L .
- Enzyme inhibition : Selective PDE9A inhibitors (IC₅₀ < 100 nM) with structural analogs confirmed via crystallography .
Advanced: How can researchers optimize synthetic yield and purity for this compound?
Answer:
Key strategies include:
- Catalyst screening : Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) improve reaction efficiency (yields >70%) compared to traditional bases like NaOEt .
- Solvent selection : Water-mediated synthesis reduces side reactions, enhancing purity (e.g., 98% by HPLC) .
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography removes unreacted intermediates .
Advanced: How to resolve contradictions in biological activity data across derivatives?
Answer:
- Structure-activity relationship (SAR) studies : Vary substituents (e.g., butyl vs. chlorophenyl groups) and assess IC₅₀ shifts. For example, methyl substituents enhance antifungal activity compared to benzyl groups .
- Target validation : Use crystallography (e.g., PDE9A inhibitor cocrystal structures) or mutagenesis to confirm binding modes .
- Dose-response assays : Validate discrepancies by testing compounds in parallel under standardized conditions (e.g., 50 mg/L for Botrytis cinerea) .
Advanced: What mechanistic insights explain the biological activity of this compound?
Answer:
- Kinase inhibition : The pyrazolo[3,4-d]pyrimidinone core mimics ATP’s purine structure, competitively binding to kinase active sites (e.g., VEGF receptors) .
- DNA intercalation : Planar aromatic systems (e.g., pyrimidinone) interact with DNA base pairs, inducing apoptosis in cancer cells .
- Enzyme allosteric modulation : Derivatives like YLL545 inhibit ALDH1A via covalent modification of catalytic cysteine residues .
Advanced: How can computational modeling aid in target identification?
Answer:
- Molecular docking : Use SHELX-refined crystal structures (e.g., PDB ID 1A1Z8) to predict binding affinities for kinase or ALDH1A targets .
- DFT calculations : Optimize geometry for the butyl-p-tolyl substituent to evaluate steric/electronic effects on binding .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .
Advanced: What analytical challenges arise in characterizing derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
